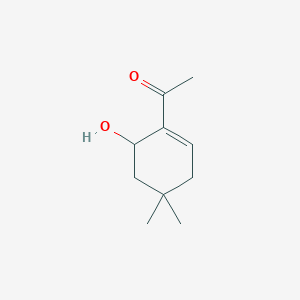
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O2. It is a cyclohexene derivative with a hydroxy group and a ketone group, making it a versatile compound in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Hydroxylation: Introduction of the hydroxy group at the 6th position of the cyclohexene ring.
Ketone Formation: Introduction of the ethanone group at the 1st position.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Formation of 1-(6-oxo-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one.
Reduction: Formation of 1-(6-hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The exact pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may modulate specific signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: A similar compound with a different substitution pattern.
4,4-Dimethyl-2-cyclohexen-1-one: Another cyclohexene derivative with different functional groups.
Propiedades
Número CAS |
65541-56-2 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-(6-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H16O2/c1-7(11)8-4-5-10(2,3)6-9(8)12/h4,9,12H,5-6H2,1-3H3 |
Clave InChI |
RYQULKPHZAOSKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CCC(CC1O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


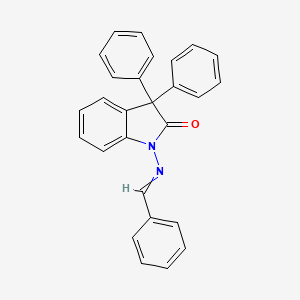
![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
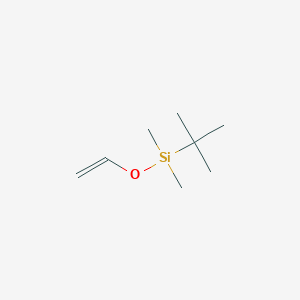

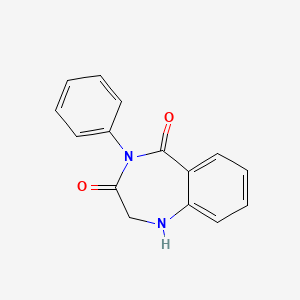


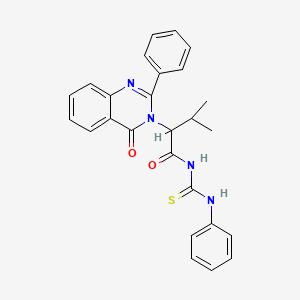

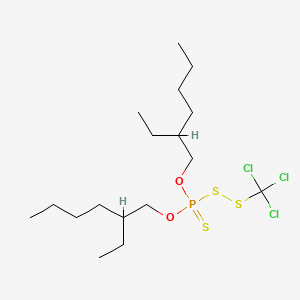
silane](/img/structure/B14473125.png)
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
